1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea
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Overview
Description
1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a fluorophenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea involves multiple steps, typically starting with the preparation of the thiophene ring and the fluorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as targeting specific molecular pathways or acting as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea: Similar structure but without the deuterium atoms.
1-hydroxy-1-[(2R)-4-[5-[(2,3,4,5,6-pentadeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea: Similar structure with different deuterium labeling.
Uniqueness
The presence of deuterium atoms in 1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea makes it unique compared to its non-deuterated analogs. Deuterium can influence the compound’s stability, reactivity, and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15FN2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea |
InChI |
InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1/i3D,4D,5D,6D |
InChI Key |
MMSNEKOTSJRTRI-GQDGAZRVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2=CC=C(S2)C#C[C@@H](C)N(C(=O)N)O)[2H])[2H])F)[2H] |
Canonical SMILES |
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O |
Origin of Product |
United States |
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